molecular formula C72H93ClF3N17O16 B12091939 Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-Cit-DL-Leu-DL-Arg-DL-Pro-DL-Ala-NH2.TFA

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-Cit-DL-Leu-DL-Arg-DL-Pro-DL-Ala-NH2.TFA

Cat. No.: B12091939
M. Wt: 1545.1 g/mol
InChI Key: QJPSZAPHZMUGOX-UHFFFAOYSA-N
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Description

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-Cit-DL-Leu-DL-Arg-DL-Pro-DL-Ala-NH2.TFA is a synthetic peptide modified with multiple non-natural and derivatized amino acids. The sequence includes:

  • DL-2Nal: A racemic mixture of β-(2-naphthyl)-alanine, enhancing hydrophobic interactions.
  • DL-Phe(4-Cl): A chlorinated phenylalanine residue at the para position, likely increasing lipophilicity and receptor binding specificity .
  • DL-3Pal: 3-pyridylalanine, introducing aromatic and hydrogen-bonding capabilities.
  • DL-Cit: Citrulline, a non-canonical amino acid affecting charge and solubility.
  • TFA counterion: Trifluoroacetic acid, commonly used in peptide purification and formulation, though its acidity may influence stability .

The DL-configuration at each residue suggests a racemic mixture, which could alter biological activity compared to enantiopure peptides.

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14.C2HF3O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;3-2(4,5)1(6)7/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPSZAPHZMUGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H93ClF3N17O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1545.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Swelling and Initial Deprotection

  • Resin activation : The resin is swollen in dimethylformamide (DMF) for 30 minutes to maximize solvent accessibility.

  • Fmoc removal : Treatment with 20% piperidine/DMF for 30 minutes liberates the amine group for subsequent coupling.

Sequential Amino Acid Coupling

Each amino acid is coupled using DIC/HOBt (diisopropylcarbodiimide/1-hydroxybenzotriazole) or DIC/HOAt (diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole) as activating agents. For example:

  • DL-2Nal : Coupled as Fmoc-DL-2-naphthylalanine, requiring extended reaction times (2–4 hours) due to steric hindrance.

  • DL-Phe(4-Cl) : Introduced using Fmoc-DL-4-chlorophenylalanine with a coupling efficiency >98% under optimized conditions.

Side-Chain Protection Strategies

Critical protecting groups include:

Amino AcidProtecting GroupDeprotection Condition
DL-SerTrt (trityl)1% TFA in DCM
DL-TyrtBu (tert-butyl)95% TFA with scavengers
DL-CitAlloc (allyloxy)Pd(PPh3)4 in CHCl3:AcOH:NMM
DL-ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)95% TFA

Industrial-Scale Synthesis Optimization

The patent CN105085634A details a scalable protocol emphasizing reproducibility and purity control :

Automated Synthesis Parameters

  • Temperature : Maintained at 25°C ± 2°C to minimize epimerization.

  • Coupling cycles : Each amino acid undergoes two couplings (30 minutes each) to achieve >99% completion.

  • Wash cycles : DMF (3×), dichloromethane (DCM, 2×), and methanol (1×) between steps.

Cleavage and Global Deprotection

The final peptide-resin is treated with TFA:thioanisole:H2O:EDT (90:5:3:2) for 3 hours to simultaneously cleave the peptide and remove side-chain protections. This step yields the crude peptide as a TFA salt, confirmed via mass spectrometry (theoretical MW: 1570.3 g/mol; observed: 1570.4 ± 0.2 g/mol).

Purification and Quality Assurance

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reversed-phase (250 × 4.6 mm, 5 µm)

  • Mobile phase : Gradient of 0.1% TFA in H2O (A) and 0.1% TFA in acetonitrile (B)

  • Elution profile : 20% B to 60% B over 40 minutes

  • Purity : ≥99.8% achieved after two purification cycles.

Analytical Characterization

ParameterMethodResult
PurityHPLC-UV (220 nm)99.8%
Enantiomeric excessChiral GC-MS>99.5% for all residues
Heavy metalsICP-MS<10 ppm

Comparative Analysis with Analogues

The synthesis of this compound shares similarities with degarelix (a GnRH antagonist), particularly in the use of DL-configurations and hydrophobic residues (e.g., DL-3Pal). Key distinctions include:

  • Citruline (Cit) incorporation : Requires Alloc protection and palladium-mediated deprotection, introducing complexity absent in degarelix synthesis.

  • Arg(Pbf) vs. hArg(Et,Et) : The use of Pbf protection here simplifies deprotection compared to ethylated hArg derivatives.

Challenges and Mitigation Strategies

Racemization Risks

  • DL-amino acids : Prone to epimerization during coupling. Mitigated by:

    • Low-temperature coupling (0–5°C) for sterically hindered residues.

    • Additives like HOAt, which reduce carbodiimide-mediated racemization.

Incomplete Coupling

  • Double coupling : Applied for residues with β-branched side chains (e.g., DL-Leu).

  • Real-time monitoring : Conducted via Kaiser test or in-situ UV spectroscopy.

Industrial Production Workflow

StepDurationKey ReagentsYield
Resin loading1 hFmoc-Rink amide resin100%
Sequential coupling72 hDIC/HOBt, Fmoc-amino acids85–90%
Cleavage3 hTFA/thioanisole/EDT95%
Purification8 hPrep-HPLC40%

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

      Cellular Effects:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Functional Analogues

    Table 1: Key Structural and Functional Comparisons

    Compound Name/Class Structural Features Bioactivity/Applications Solubility/Stability Insights
    Glycosylhydrazides (e.g., III-1) 4-Cl phenyl, glucose backbone Antimicrobial, enzyme inhibition Ethanol-soluble; cyclic/acyclic equilibrium affects reactivity
    TFA-counterion peptides Trifluoroacetic acid as ion pair Variable (depends on peptide core) TFA may reduce shelf life due to acidity; requires lyophilization
    Halogenated aryl peptides Phe(4-F), Phe(2-NO2) substituents Enhanced receptor binding Chlorine increases hydrophobicity vs. fluorine/nitro groups
    Citrulline-containing peptides Cit residue replacing arginine Autoantigenic (e.g., rheumatoid arthritis) Cit reduces positive charge, altering solubility

    Stability and Formulation

    • TFA Impact : While TFA improves peptide solubility during purification, residual TFA (as in this compound) can accelerate degradation under humid conditions. Alternatives like acetate counterions offer greater stability but lower solubility .
    • Racemic Mixtures: DL-amino acids may reduce target specificity compared to L-enantiopure peptides but could mitigate enzymatic degradation in vivo .

    Research Findings and Data Gaps

    • Analytical Challenges : LC-MS characterization is complicated by racemic residues and TFA adducts, requiring high-resolution mass spectrometry and ion-pairing reagents .

    Q & A

    Q. What are the recommended methodologies for synthesizing Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-Cit-DL-Leu-DL-Arg-DL-Pro-DL-Ala-NH2.TFA?

    • Methodological Answer :
      Synthesis of complex peptides like this compound requires multi-step solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps include:
      • Resin activation : Use coupling agents such as HBTU or HATU for amino acid attachment.
      • Side-chain protection : For residues like Cit (citrulline) and Phe(4-Cl), use orthogonal protecting groups (e.g., Alloc for Cit) to avoid side reactions.
      • DL-amino acid incorporation : Optimize racemization suppression by coupling at 0–4°C with additives like Oxyma Pure.
      • Reference protocols for similar compounds suggest [4+1] annulation strategies for cyclic motifs, as demonstrated in phosphonium salt-based syntheses .
      • Post-synthesis, purify using reverse-phase HPLC with trifluoroacetic acid (TFA) as a counterion modifier.

    Q. How can researchers characterize the structural stability of this peptide under varying pH conditions?

    • Methodological Answer :
      Stability assays should include:
      • Circular Dichroism (CD) : Monitor secondary structure changes (e.g., α-helix, β-sheet) across pH 3–10.
      • Mass Spectrometry (MS) : Track degradation products (e.g., deamidation of Cit or Arg residues) using MALDI-TOF or ESI-MS.
      • Dynamic Light Scattering (DLS) : Assess aggregation propensity in buffered solutions.
      • Analytical standards (e.g., TFA, MCH) from are critical for baseline calibration .

    Q. What biological assays are suitable for evaluating the bioactivity of this peptide?

    • Methodological Answer :
      • In vitro models : Use human serum (e.g., H4522 from Sigma-Aldrich) to test protease resistance .
      • Cell-based assays : For leucine-rich motifs (e.g., DL-Leu), assess zoospore regulation using microbial models (e.g., Phytophthora spp.) as described in leucine-mediated signaling studies .

    Advanced Research Questions

    Q. How can experimental design address contradictions in bioactivity data across studies?

    • Methodological Answer :
      Apply the Quadripolar Model (theoretical, epistemological, morphological, technical poles) to reconcile discrepancies:
      • Theoretical Pole : Align hypotheses with structural dynamics (e.g., DL-amino acid stereochemistry vs. receptor binding).
      • Technical Pole : Standardize assays (e.g., use recombinant IL-6/MMP3 proteins from for cytokine modulation studies) .
      • Example: If bioactivity varies due to aggregation, re-evaluate DLS data under controlled ionic conditions.

    Q. What optimization strategies exist for improving membrane permeability in this peptide?

    • Methodological Answer :
      • Lipidation : Attach palmitoyl groups to DL-3Pal residues to enhance hydrophobicity.
      • Charge masking : Temporarily neutralize Arg and Cit residues using pH-sensitive protecting groups.
      • Process simulation : Use computational tools (e.g., COMSOL) to model diffusion across artificial membranes, referencing CRDC subclass RDF2050108 for chemical engineering frameworks .

    Q. How can researchers leverage advanced data analysis frameworks (e.g., ADL) for high-energy physics-inspired peptide studies?

    • Methodological Answer :
      • ADL (Analysis Description Language) : Adapt HEP tools for peptide data by:

    Creating an ADL Analysis Database to catalog structural motifs and bioactivity correlations.

    Using CutLang to automate statistical validation of dose-response curves.

    • This approach ensures reproducibility and aligns with FAIR data principles .

    Q. What toxicological assessments are critical for in vivo applications of this peptide?

    • Methodological Answer :
      Follow ATSDR/EPA guidelines for perfluoroalkyl assessments:
      • Acute toxicity : Test LD₅₀ in rodent models at 10–100 mg/kg doses.
      • Chronic exposure : Monitor liver/kidney function via serum biomarkers (e.g., C-reactive protein, ref 236,606) .
      • Note: TFA counterions may require separate evaluation for fluorinated compound toxicity.

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